![molecular formula C16H18N2O2 B2413931 N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide CAS No. 1797319-41-5](/img/structure/B2413931.png)
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound that features a pyrrolidine ring attached to a phenyl group and a furan ring
Mechanism of Action
Target of Action
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a synthetic opioid and is structurally related to fentanyl . As such, its primary targets are likely to be the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and reward.
Mode of Action
This compound, like other opioids, interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids . This interaction results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The interaction of this compound with opioid receptors affects several biochemical pathways. It can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition can lead to an increase in dopamine release, which is associated with the reward system of the brain .
Pharmacokinetics
Based on its structural similarity to fentanyl, it is likely to have similar properties . Fentanyl and its analogs are typically well-absorbed and have high bioavailability . They are metabolized in the liver and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with opioid receptors. This interaction can lead to analgesia, or pain relief, as well as feelings of euphoria . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the stability of the compound . Additionally, individual factors such as genetics can influence how an individual metabolizes the compound, which can affect its efficacy and potential for adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a furan carboxylic acid derivative. One common method involves the condensation of 1-phenylpyrrolidine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring attached to various substituents.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBYADDYPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
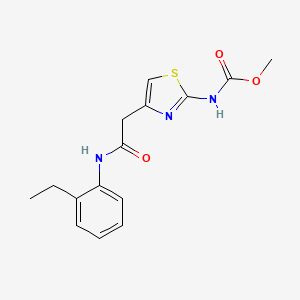
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)
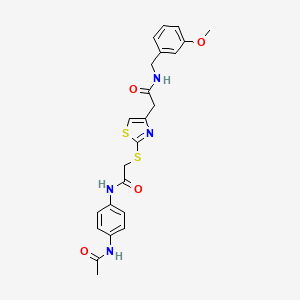
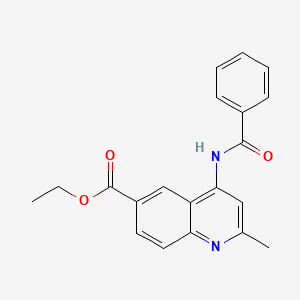

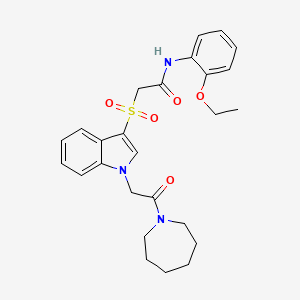
![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)
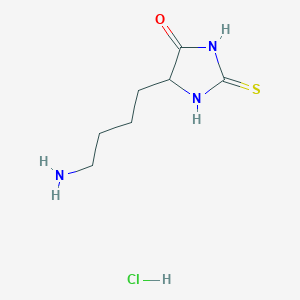
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
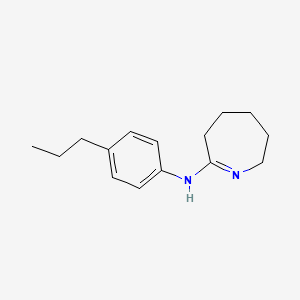
![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
